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Compound of Interest

1h-Pyrazolo[4,3-d]thiazole-5-
Compound Name:

carbaldehyde
CAS No.: 933716-59-7
Cat. No.: B12867395

Get Quote

Part 1: Executive Summary & Chemical Context[1]
The Scaffold: A Privileged Structure

The 1H-pyrazolo[4,3-d]thiazole core is a fused bicyclic heterocycle that serves as a bioisostere
of purine (adenine). This structural mimicry allows it to interact promiscuously yet potently with
ATP-binding pockets in kinases and nucleotide-binding sites in bacterial enzymes.

The specific derivative, 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde, introduces a reactive
formyl group (-CHO) at the C5 position. In drug discovery, this moiety plays a dual role:

e Pharmacophore: It can act as an electrophilic "warhead" for covalent targeting of
cysteine/lysine residues in enzymes (e.g., Covalent Kinase Inhibitors).

o Synthetic Pivot: It is the primary intermediate for generating hydrazone, Schiff base, and
aminophosphonate libraries.

Therapeutic Potential[2][3][4][5][6]
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e Antimicrobial: Modulation of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and
inhibition of bacterial kinases.

e Oncology: Inhibition of Cyclin-Dependent Kinases (CDKs) and VEGFR-2, disrupting
angiogenesis and cell cycle progression.

» Neurology: Potential allosteric modulation of mGIluR4 receptors (based on scaffold class
behavior).

Part 2: Pre-Screening Validation (The "Go/No-Go"
Phase)

Before biological assays, the physicochemical integrity of the aldehyde must be validated.
Aldehydes are prone to oxidation (to carboxylic acids) and polymerization.

Protocol 1: Stability & Solubility Profiling

Objective: Ensure the bioactivity observed is due to the aldehyde, not its degradation products.

e Solvent Selection: Dissolve 10 mM stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid
protic solvents (MeOH/EtOH) initially to prevent hemiacetal formation.

e Purity Check (QNMR):
o Run ~1H NMR immediately upon dissolution.
o Diagnostic Signal: Monitor the aldehyde proton singlet (

9.5 -10.5 ppm).

o Pass Criteria: Integral ratio of Aldehyde-H to Aromatic-H must be >0.95. If <0.90, repurify
via flash chromatography (Silica, Hexane:EtOAc).

¢ Media Stability:
o Dilute stock 1:100 into PBS (pH 7.4).

o Monitor UV-Vis absorbance at Oh, 4h, and 24h.
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o Risk: A shiftin

>10 nm indicates Schiff base formation with buffer amines or hydration.

Part 3: In Vitro Screening Workflows
Workflow A: Antimicrobial Screening (MurA Target
Focus)

The pyrazolo-thiazole scaffold is a known inhibitor of MurA, a critical enzyme in bacterial cell
wall synthesis.

Experimental Logic: We utilize a kinetic enzyme assay coupled with a standard MIC (Minimum
Inhibitory Concentration) broth microdilution. The aldehyde may act as a covalent reversible
inhibitor.

Step-by-Step Protocol:

o Bacterial Panel:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC
27853).

e MurA Enzyme Assay:

o Reagents: Purified MurA (1-5 nM), UDP-N-acetylglucosamine (UNAG), PEP
(Phosphoenolpyruvate).

o Detection: Phosphate release (Malachite Green assay) or consumption of NADPH

(coupled assay).
o Procedure:
1. Incubate MurA with the compound (0.1 - 100

M) for 30 mins prior to substrate addition (tests for slow-binding/covalent inhibition).

2. Add substrates (UNAG + PEP).

3. Measure absorbance at 650 nm (Malachite Green) or 340 nm (NADPH).
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o Data Output: Calculate

. If pre-incubation shifts

significantly lower (>5-fold), the mechanism is likely covalent.

Workflow B: Anticancer Kinase Profiling

The structural homology to adenine makes this compound a candidate for ATP-competitive
inhibition.

Target Selection:
o CDK2/CyclinE: Cell cycle regulation (G1/S transition).

 VEGFR-2: Angiogenesis.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the signaling cascade blocked by pyrazolo[4,3-d]thiazole
derivatives.
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Figure 1: Mechanism of Action. The aldehyde derivative targets the ATP-binding pocket of
kinases, preventing downstream signaling in angiogenic and cell-cycle pathways.

Part 4: Data Analysis & Interpretation

When screening this specific aldehyde, results often fall into distinct "bins" based on the
reactivity of the 5-CHO group.
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Quantitative Reference Table (Hypothetical/Class-Based)

Note: Values represent typical ranges for bioactive pyrazolo-thiazole derivatives found in
literature.

. Active Moderate . Interpretati
Assay Type  Metric ) Inactive
Range (Hit) Range on

Low MIC
suggests
<4 4-32 > 64 effective cell

wall

Antimicrobial
(MIC) g/mL

penetration.

Potent
enzyme
affinity; likely
<1.0 1.0-10 > 50 mimics
M) UNAG
transition

MurA (
Inhibition

state.

High potency
often
<5.0 5.0-20 > 50 correlates
M) with CDK

inhibition.

Cytotoxicity (
(HepG2)

Ratio of

(Normal

Selectivity )
Ratio >10 2-10 <2 Cells) /

Index
(Cancer
Cells).

Troubleshooting: The "False Positive" Trap

Aldehydes are notorious PAINS (Pan-Assay Interference Compounds) candidates in certain
contexts due to non-specific protein cross-linking.
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» Validation Step: If a hit is observed, perform a "Washout Assay."

o

Incubate cells/enzyme with compound.

[¢]

Wash extensively (3x PBS).

[e]

Re-measure activity.

[e]

Result: Sustained inhibition after washout confirms covalent binding. Rapid recovery
indicates reversible binding.

Part 5: Screening Decision Tree

Use this logic flow to guide your experimental progression.
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Figure 2: Experimental decision matrix for initial screening.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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